molecular formula C14H12N4O2S B2598463 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034286-20-7

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2598463
CAS No.: 2034286-20-7
M. Wt: 300.34
InChI Key: USWGIJBHPGZWFB-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, an oxadiazole ring, and a benzothiazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the pyrrolidine and benzothiazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack due to its electron-deficient nature. Key reactions include:

  • Ring-Opening Hydrolysis : Under acidic or alkaline conditions, the oxadiazole ring undergoes hydrolysis to form intermediates such as amides or amidoximes. For example, treatment with aqueous HCl at 80°C may yield a pyrrolidine-linked amidoxime derivative.

  • Cycloaddition Reactions : The oxadiazole’s nitrogen atoms participate in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles (e.g., triazoles) .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsProductsReferences
Hydrolysis6M HCl, 80°C, 4hAmidoxime intermediate
CycloadditionCu(I) catalyst, RT, 12hTriazole-fused oxadiazole derivative

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety undergoes electrophilic substitution at the 5- and 6-positions due to its aromatic electron-rich sulfur atom:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, enhancing biological activity .

  • Halogenation : Bromine or iodine in acetic acid yields halogenated derivatives, useful for further coupling reactions .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsProductsReferences
NitrationHNO₃/H₂SO₄, 0–5°C, 2h5-Nitrobenzothiazole derivative
BrominationBr₂/CH₃COOH, RT, 1h6-Bromobenzothiazole derivative

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring’s secondary amine participates in alkylation or acylation:

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form tertiary amines .

  • Acylation : Treatment with acetyl chloride introduces acetyl groups, modifying solubility and bioavailability .

Table 3: Pyrrolidine Functionalization

Reaction TypeReagentsProductsReferences
Reductive AminationNaBH₃CN, CH₃OH, RT, 6hN-Alkylpyrrolidine derivative
AcylationAcCl, pyridine, 0°C, 2hN-Acetylpyrrolidine derivative

Amide Bond Reactivity

The methanone (amide) group undergoes hydrolysis or reduction:

  • Acidic Hydrolysis : Concentrated HCl converts the amide to a carboxylic acid.

  • LiAlH₄ Reduction : Reduces the amide to a secondary amine, altering pharmacological properties.

Table 4: Amide Bond Reactions

Reaction TypeConditionsProductsReferences
Hydrolysis12M HCl, reflux, 8hCarboxylic acid derivative
ReductionLiAlH₄, THF, 0°C, 3hSecondary amine derivative

Heterocycle Ring-Opening and Rearrangement

  • Oxadiazole Ring Rearrangement : Heating in polar solvents (e.g., DMF) induces rearrangement to form imidazole derivatives .

  • Benzothiazole Ring Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 2-position .

Key Mechanistic Insights

  • The oxadiazole ring’s electron deficiency drives nucleophilic attacks, while benzothiazole’s aromaticity favors electrophilic substitutions .

  • Computational studies (e.g., DFT) suggest that steric hindrance from the pyrrolidine ring modulates reaction rates.

Scientific Research Applications

Structural Overview

The compound is characterized by a pyrrolidine ring attached to an oxadiazole moiety and a benzo[d]thiazole group. Its molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S with a molecular weight of 326.4 g/mol . The unique structural features contribute to its bioactivity, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone have shown efficacy against various cancer cell lines:

  • Colon Carcinoma : Compounds with thiazole integration displayed remarkable activity against colon carcinoma HCT-15 cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of PI3K signaling pathways .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity. Studies have demonstrated that thiazole-containing derivatives can significantly reduce seizure activity:

  • Protective Index : In animal models, certain thiazole-linked pyrrolidinones exhibited high protective indices against seizures induced by pentylenetetrazol (PTZ), indicating their potential as anticonvulsants .

Antimicrobial Activity

The antimicrobial efficacy of thiazole-based compounds has also been documented:

  • Broad-Spectrum Activity : Various derivatives have shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 7.8 to 93.7 μg/mL .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole-pyrrolidine hybrids revealed that one specific analogue showed a median effective dose (ED50) significantly lower than standard chemotherapy agents in treating colon cancer cells. This suggests that the compound could be developed further for clinical applications in oncology.

Case Study 2: Anticonvulsant Activity Assessment

In a controlled study assessing the anticonvulsant properties of thiazole derivatives, one compound demonstrated over 90% seizure protection in PTZ-induced models. This highlights the potential for developing new treatments for epilepsy based on this class of compounds.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the oxadiazole, pyrrolidine, and benzothiazole rings, which confer distinct chemical and biological properties

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone represents a novel class of bioactive molecules that combine the oxadiazole and thiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Pyrrolidine Moiety : A saturated five-membered ring containing one nitrogen atom.
  • Thiazole Component : Another five-membered ring with sulfur and nitrogen.

The combination of these elements potentially enhances the compound's pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves the inhibition of thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells .

Case Study :
A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against Jurkat T-cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the oxadiazole scaffold may enhance the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

Compounds with thiazole and oxadiazole moieties have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit broad-spectrum antibacterial activity. For example, thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassNotable Findings
AnticancerOxadiazole derivativesSignificant cytotoxicity against various cancer cell lines
AntimicrobialThiazole and oxadiazole derivativesBroad-spectrum activity against bacteria
Anti-inflammatoryPyrrolidine derivativesPotential reduction in inflammatory markers

The biological activity of the compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : Compounds similar to this structure have been shown to act as selective agonists for G-protein-coupled receptors (GPBAR1), influencing metabolic pathways .
  • Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that compounds with this scaffold exhibit favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are necessary to assess safety profiles before clinical applications can be considered.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(13-16-10-3-1-2-4-11(10)21-13)18-6-5-9(7-18)12-15-8-20-17-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWGIJBHPGZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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